1-[(4-Iodophenyl)sulfonyl]-4-mesitylpiperazine
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Overview
Description
1-[(4-Iodophenyl)sulfonyl]-4-mesitylpiperazine is an organic compound that features a piperazine ring substituted with a mesityl group and a sulfonyl group attached to a 4-iodophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Iodophenyl)sulfonyl]-4-mesitylpiperazine typically involves the reaction of 4-iodophenylsulfonyl chloride with 4-mesitylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Iodophenyl)sulfonyl]-4-mesitylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in a substitution reaction, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this compound.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents, with bases like potassium carbonate in an aqueous or alcoholic solvent.
Major Products:
Scientific Research Applications
1-[(4-Iodophenyl)sulfonyl]-4-mesitylpiperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or oncological pathways.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-[(4-Iodophenyl)sulfonyl]-4-mesitylpiperazine depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Pathways Involved: The compound can influence various cellular pathways, including signal transduction and metabolic processes, depending on its target.
Comparison with Similar Compounds
1-[(4-Fluorophenyl)sulfonyl]-4-mesitylpiperazine:
1-[(4-Chlorophenyl)sulfonyl]-4-mesitylpiperazine: Another analog with a chlorine atom, which may have different pharmacokinetic properties.
Properties
Molecular Formula |
C19H23IN2O2S |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
1-(4-iodophenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine |
InChI |
InChI=1S/C19H23IN2O2S/c1-14-12-15(2)19(16(3)13-14)21-8-10-22(11-9-21)25(23,24)18-6-4-17(20)5-7-18/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
GXMKYKDDLPNWJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I)C |
Origin of Product |
United States |
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